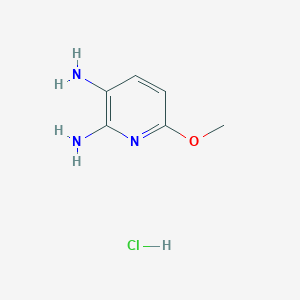

6-Methoxypyridine-2,3-diamine hydrochloride

Description

BenchChem offers high-quality 6-Methoxypyridine-2,3-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxypyridine-2,3-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxypyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-5-3-2-4(7)6(8)9-5;/h2-3H,7H2,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMVGFCJROPJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611078 | |

| Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-62-8, 1159824-73-3 | |

| Record name | 2,3-Pyridinediamine, 6-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sourcing and Strategic Application of 6-Methoxypyridine-2,3-diamine Hydrochloride: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery and medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of a program's success. 6-Methoxypyridine-2,3-diamine hydrochloride (CAS No. 1159824-73-3) has emerged as a vital heterocyclic building block. Its unique arrangement of amino and methoxy functionalities on a pyridine scaffold makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The diamine moiety provides a reactive handle for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent cores in many biologically active compounds.

This guide provides an in-depth analysis for researchers and drug development professionals on sourcing this crucial intermediate. It moves beyond a simple list of suppliers to explore the critical quality attributes, analytical validation, and strategic considerations that ensure the integrity and reproducibility of your research. Furthermore, it presents a practical, field-tested protocol for its application in a representative synthetic transformation, underscoring the causality behind each experimental step.

Chapter 1: Quality, Purity, and Sourcing – A Researcher's Due Diligence

Sourcing a chemical intermediate like 6-Methoxypyridine-2,3-diamine hydrochloride is not merely a procurement task; it is the foundational step of your experiment. The quality of this starting material directly impacts reaction efficiency, impurity profiles of subsequent steps, and ultimately, the validity of your biological data.

1.1 The Criticality of Purity and Analytical Verification

The reliability of any synthesis hinges on the purity of its components.[3] For this specific diamine, several factors must be considered:

-

Purity Grades: Suppliers typically offer various purity grades (e.g., 95%, 97%, 98%+).[4][5][6] For initial route scouting and proof-of-concept work, a 97% grade may suffice. However, for late-stage synthesis or the preparation of compounds for biological testing, a minimum purity of 98% is strongly recommended to minimize the introduction of confounding variables.

-

Salt Form: The compound is supplied as a hydrochloride or dihydrochloride salt.[2][7][8][9] This enhances stability and solubility in polar solvents. It is crucial to confirm the exact salt form (mono- or dihydrochloride) from the supplier's Certificate of Analysis (CoA), as this will affect molecular weight calculations and reaction stoichiometry. The dihydrochloride is often obtained after the metal reduction of the precursor 2-amino-3-nitro-6-methoxypyridine in the presence of concentrated hydrochloric acid.[7]

-

Analytical Data: A reputable supplier must provide a comprehensive CoA with every batch. This document should not be a mere checklist but a data-driven report. Key analytical techniques to look for include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify organic impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the mass of the compound and assess purity. A sensitive LC-MS/MS method can be crucial for detecting trace-level impurities.[10]

-

Melting Point: A sharp melting point range is a good indicator of purity.

-

1.2 Supplier Selection: A Strategic Decision

The choice of a supplier can significantly impact project timelines and success. Beyond price, researchers should evaluate suppliers based on technical support, transparency, and logistical capabilities.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Supplier Selection Workflow for Critical Reagents", fontsize=12, fontname="Arial"];

Supplier Selection Workflow for Critical Reagents

Chapter 2: Commercial Suppliers – A Comparative Overview

Several chemical suppliers offer 6-Methoxypyridine-2,3-diamine hydrochloride. The following table provides a comparative summary based on publicly available data. Researchers are advised to contact suppliers directly for the most current information, including pricing and availability.

| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |

| Sigma-Aldrich (Merck) | ATE245846594 (AstaTech) | 1159824-73-3 | 97% | A major distributor with extensive documentation and support. |

| J&K Scientific | 28960 (Chem Impex) | 94166-62-8 (dihydrochloride) | Not specified | Lists applications in pharmaceutical and agricultural development.[2] |

| Pipzine Chemicals | N/A | N/A | Can be produced in high purity grades (e.g., 95%+, 98%+).[4][5] | A China-based manufacturer offering factory-direct pricing and technical support.[4][5] |

| Echemi (Trader) | N/A | 28020-38-4 (dihydrochloride) | Not specified | Acts as a trading platform connecting buyers with manufacturers like Conier Chem&Pharma Limited.[8] |

| Aladdin Scientific | N/A | N/A | 97% | Available in smaller quantities (e.g., 5 grams) suitable for laboratory research.[6] |

Note: CAS numbers may vary depending on whether the compound is the free base, hydrochloride, or dihydrochloride salt. Always verify the specific form with the supplier.

Chapter 3: Application Protocol – Synthesis of an Imidazopyridine Core

To demonstrate the utility of 6-Methoxypyridine-2,3-diamine hydrochloride, this section details a representative protocol for the synthesis of a 7-methoxy-1H-imidazo[4,5-b]pyridine derivative. This reaction, a condensation with an aldehyde followed by oxidative cyclization, is a common strategy in medicinal chemistry.

3.1 Rationale and Self-Validation

The choice of an acid catalyst (p-Toluenesulfonic acid) is to facilitate the initial imine formation. The subsequent use of an oxidant (air or a mild chemical oxidant) promotes the cyclization to the stable aromatic imidazopyridine system. This protocol is self-validating through in-process monitoring. The reaction progress can be tracked by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the diamine starting material and the appearance of the product spot. A successful reaction is confirmed by the isolation and characterization of the product with the expected spectral data (NMR, MS).

3.2 Step-by-Step Experimental Protocol

Reaction: Condensation and Cyclization to form 2-Aryl-7-methoxy-1H-imidazo[4,5-b]pyridine.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methoxypyridine-2,3-diamine hydrochloride (1.0 eq).

-

Solvent and Base Addition: Suspend the starting material in a suitable solvent such as ethanol or a mixture of ethanol and water. Add a base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt and free the diamine. Stir until the solid dissolves. Causality: The base is essential to deprotonate the hydrochloride salt, making the amine nucleophiles available for reaction.

-

Aldehyde Addition: Add the desired aromatic aldehyde (1.05 eq) to the reaction mixture.

-

Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (0.1 eq). Causality: The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial condensation with the diamine.

-

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is often left open to the air, which serves as the oxidant for the cyclization step.

-

In-Process Monitoring (Self-Validation): After 2 hours, and then hourly, take a small aliquot of the reaction mixture and analyze it by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). Visualize the spots under UV light. The reaction is complete when the starting diamine spot is no longer visible.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with saturated sodium bicarbonate solution to remove the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Synthetic Workflow for Imidazopyridine Synthesis", fontsize=12, fontname="Arial"];

Synthetic Workflow for Imidazopyridine Synthesis

Conclusion

6-Methoxypyridine-2,3-diamine hydrochloride is more than a catalog chemical; it is a strategic asset in the synthesis of novel chemical entities. A successful research outcome depends not only on the synthetic route but also on the careful selection and validation of such key starting materials. By applying rigorous standards to supplier evaluation, insisting on comprehensive analytical data, and understanding the causality behind experimental protocols, researchers can ensure the integrity of their work from the very first step. This guide serves as a framework for making informed decisions, mitigating risks, and ultimately, accelerating the path of discovery.

References

- Vertex Pharmaceuticals Inc. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- Orchid Chemicals & Pharmaceuticals Ltd. (2006). Process for producing 2,3-diamino-6-methoxypyridine.

-

D. O'Hagan. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Pipzine Chemicals. (2026). 2,3-Diamino-6-methoxypyridine Hydrochloride. [Link]

-

Pipzine Chemicals. (2026). 2,3-Diamino-6-methoxypyridine 2-hydrochloride. [Link]

-

Salah, N., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

-

CP Lab Chemicals. (n.d.). 2,3-Diamino-6-methoxypyridine hydrochloride, 97% Purity, C6H10ClN3O, 5 grams. [Link]

-

Pharmaffiliates. (2025). Essential Pyridine Derivatives and Impurity Standards Supporting Modern Pharmaceutical Research. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules. [Link]

-

Zhang, J., et al. (2016). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters. [Link]

-

Chemsafetypro. (2020). India: Pyridine (Quality Control) Order, 2020. [Link]

-

Global Substance Registration System. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. [Link]

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,3-Diamino-6-methoxypyridine Hydrochloride Manufacturer & Supplier in China | High Purity Chemical Compound | COA & MSDS Available [pipzine-chem.com]

- 5. 2,3-Diamino-6-methoxypyridine 2HCl | CAS 14562-82-4 | Specifications, Uses & Safety Data | Reliable China Supplier [pipzine-chem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Role of 6-Methoxypyridine-2,3-diamine Hydrochloride in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

As a cornerstone scaffold, 6-Methoxypyridine-2,3-diamine hydrochloride presents a unique and powerful tool for the medicinal chemist. Its pre-functionalized, conformationally influenced structure provides a rapid and efficient entry point into several classes of pharmaceutically relevant heterocyclic compounds. This guide elucidates the synthesis, core reactivity, and strategic applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Characteristics and Synthesis

Understanding the fundamental properties of a building block is paramount to its effective utilization. 6-Methoxypyridine-2,3-diamine, often handled as its more stable hydrochloride salt, possesses a distinct set of characteristics that make it suitable for a range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O (base) | [1] |

| C₆H₁₀ClN₃O (HCl salt) | [2] | |

| Molecular Weight | 139.16 g/mol (base) | [1] |

| 175.62 g/mol (HCl salt) | [2] | |

| Appearance | Solid, typically a white to off-white powder | [2] |

| Boiling Point | 321.7±37.0 °C at 760 mmHg (base, predicted) | [3] |

| Melting Point | 168-170°C (base, predicted) | [3] |

| Solubility | Soluble in water and certain polar organic solvents | [2] |

A Validated Synthetic Route

The synthesis of 6-Methoxypyridine-2,3-diamine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and scalable route begins with 2-amino-6-chloro-3-nitropyridine.[4]

The causality behind this specific pathway is rooted in established, high-yielding transformations. The initial methoxylation is a standard nucleophilic aromatic substitution. The subsequent reduction of the nitro group is a critical step. While catalytic hydrogenation is an option, it can be unsuitable for commercial production due to potential catalyst leaching and poisoning.[4] Therefore, a metal-based reduction, such as with stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is often preferred for its reliability and scalability.[4] This method directly yields the desired dihydrochloride salt.

Caption: Synthetic workflow for 6-Methoxypyridine-2,3-diamine hydrochloride.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes the reduction of 2-amino-6-methoxy-3-nitropyridine to yield the dihydrochloride salt of the title compound, adapted from established industrial processes.[4]

Materials:

-

2-amino-6-methoxy-3-nitropyridine

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid.

-

Addition of Reducing Agent: Carefully add stannous chloride dihydrate to the stirred HCl. An exothermic reaction may occur; maintain the temperature between 35-40°C using a water bath if necessary. The choice of stannous chloride is critical as it is an effective reducing agent for aromatic nitro groups in acidic media.

-

Substrate Addition: Once the stannous chloride is dissolved, add 2-amino-6-methoxy-3-nitropyridine portion-wise, ensuring the temperature remains within the 35-40°C range.

-

Reaction Monitoring: Stir the reaction mixture vigorously at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to approximately 10-15°C. The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any residual impurities.

-

Drying: Dry the purified solid under vacuum at a temperature not exceeding 50°C to a constant weight. The final product should be an off-white crystalline solid.

Self-Validation: The identity and purity of the final compound can be confirmed by ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis, comparing the results to reference standards.

Core Reactivity: The Diamine as a Heterocyclic Precursor

The true value of 6-Methoxypyridine-2,3-diamine lies in its vicinal (ortho) diamine functionality. These two adjacent nucleophilic amino groups are perfectly positioned to undergo cyclocondensation reactions with a variety of electrophilic partners containing two reactive centers. This provides a direct and efficient route to fused heterocyclic systems, which are privileged structures in medicinal chemistry.

This scaffold-centric approach allows for the rapid generation of molecular diversity.[5] By reacting the diamine with different dicarbonyl compounds, isothiocyanates, or other suitable electrophiles, a library of imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, or other related heterocycles can be synthesized. These core structures are frequently found in biologically active molecules, particularly kinase inhibitors.

Caption: General reaction scheme showing the utility of the diamine scaffold.

Application in Medicinal Chemistry: Targeting Protein Kinases

A significant application of the 6-Methoxypyridine-2,3-diamine scaffold is in the development of protein kinase inhibitors.[6][7] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8]

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. The pyridine core, often derived from building blocks like 6-Methoxypyridine-2,3-diamine, is a well-established "hinge-binding" motif. The nitrogen atom in the pyridine ring and the adjacent amino group can form crucial hydrogen bonds with the backbone amide residues of the kinase "hinge region," which connects the N- and C-lobes of the enzyme. This interaction is a key anchor point for achieving high-affinity binding.

The general structure derived from the diamine allows for synthetic vectors that can be explored to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while substituents on the newly formed ring can be modified to interact with other regions of the ATP-binding site, leading to improved target engagement and selectivity against other kinases.[9][10]

Sources

- 1. 2,3-Diamino-6-methoxypyridine | C6H9N3O | CID 3023920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diamino-6-methoxypyridine Hydrochloride Manufacturer & Supplier in China | High Purity Chemical Compound | COA & MSDS Available [pipzine-chem.com]

- 3. echemi.com [echemi.com]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of heterocyclic compounds using pyridine diamines

An In-Depth Technical Guide to the Discovery of Heterocyclic Compounds Using Pyridine Diamines

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" in drug design.[1][3] This guide provides an in-depth exploration of the synthesis and application of heterocyclic compounds derived from pyridine diamines. These diamines serve as exceptionally versatile building blocks, enabling access to a rich diversity of fused and substituted heterocyclic systems through a variety of synthetic strategies. We will delve into the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and illustrate the direct line from synthetic methodology to the development of therapeutically relevant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of pyridine diamines in their discovery programs.

The Strategic Advantage of Pyridine Diamines in Heterocyclic Synthesis

The utility of a starting material in drug discovery is dictated by its synthetic versatility and the physicochemical properties it imparts to the final molecule. Pyridine diamines excel on both fronts.

-

Chemical Reactivity: The two amino groups, positioned on the electron-deficient pyridine ring, possess distinct nucleophilicity. This allows for sequential, regioselective reactions. One amine can be selectively functionalized, setting the stage for an intramolecular cyclization involving the second amine. Alternatively, both amines can participate in condensation or multicomponent reactions to rapidly build molecular complexity. The pyridine nitrogen itself acts as a hydrogen bond acceptor and modulates the basicity of the exocyclic amines, influencing reactivity and the properties of the resulting heterocyles.[2]

-

Pharmacological Relevance: The pyridine core is a bioisostere for benzene and other heterocycles, but with improved properties.[1] The ring nitrogen enhances aqueous solubility and provides a crucial interaction point for hydrogen bonding with biological targets like enzyme active sites.[2][3][4] The incorporation of a pyridine motif can improve a compound's metabolic stability, cellular permeability, and protein-binding characteristics.[1][3] Fused heterocycles derived from pyridine diamines often possess rigid, planar structures that can interact effectively with biological targets, making them valuable in the design of kinase inhibitors, antivirals, and other therapeutic agents.

Core Synthetic Strategies for Heterocycle Construction

Pyridine diamines are amenable to a wide range of synthetic transformations. The choice of strategy is dictated by the desired heterocyclic core and the available substitution patterns on the starting materials.

Condensation Reactions: The Classical Approach to Fused Systems

Condensation reactions are a robust and widely used method for forming fused heterocyclic systems. These reactions typically involve the reaction of the two amino groups with a bifunctional electrophile, leading to the formation of a new ring fused to the pyridine core.

Causality of Experimental Choice: This strategy is often the first choice due to the commercial availability of a wide range of 1,3-dielectrophiles (like β-diketones, β-ketoesters, and malonates) and the often straightforward reaction conditions (acid or base catalysis with heating). The mechanism proceeds through a predictable sequence of nucleophilic attack, dehydration, and cyclization.

A prime example is the synthesis of pyrido[2,3-d]pyrimidines , a scaffold found in numerous kinase inhibitors. The reaction of a 2,3-diaminopyridine with a 1,3-dicarbonyl compound typically proceeds via an initial Knoevenagel-type condensation, followed by an intramolecular Michael addition and subsequent cyclization/aromatization.[5]

Caption: General mechanism for condensation of a pyridine diamine.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern diversity-oriented synthesis.[6][7] Pyridine diamines are excellent substrates for MCRs, acting as the binucleophilic component to rapidly generate complex heterocyclic scaffolds.[8][9]

Causality of Experimental Choice: MCRs are chosen for their high atom economy, operational simplicity, and ability to quickly generate libraries of structurally diverse compounds from a common set of building blocks.[6] This is particularly valuable in the hit-to-lead phase of drug discovery, where rapid exploration of the chemical space around a hit compound is required.

For instance, a three-component reaction between 2,6-diaminopyridine, an aromatic aldehyde, and a cyclic 1,3-diketone can lead to the formation of fused polycyclic systems under microwave irradiation, a technique known to accelerate reaction rates and improve yields.[9]

Caption: Workflow for a diversity-oriented MCR synthesis.

Metal-Catalyzed Cross-Coupling and Cyclization

Modern synthetic chemistry offers powerful tools for C-N and C-C bond formation through transition metal catalysis.[10] These methods provide access to heterocyclic systems that are often difficult to synthesize via classical condensation routes.

Causality of Experimental Choice: Metal-catalyzed reactions are selected for their high functional group tolerance, milder reaction conditions compared to some classical methods, and their ability to forge specific bonds with high chemo- and regioselectivity. For instance, a copper- or palladium-catalyzed intramolecular C-N bond formation (a Buchwald-Hartwig or Ullmann-type reaction) can be used to cyclize a pre-functionalized pyridine diamine.[11] This requires one of the amino groups to be acylated or arylated with a group bearing a halide, which then couples with the remaining free amino group.

This approach is self-validating: the success of the reaction is contingent on the precise geometric arrangement of the reacting groups, leading to a specific, predictable fused ring system.

Caption: A simplified catalytic cycle for C-N cross-coupling.

Physicochemical Properties and Drug Development Implications

The choice of a core scaffold profoundly impacts the developability of a drug candidate. Pyridine diamine-derived heterocycles offer a favorable profile of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Contribution from Pyridine Diamine Core | Impact on Drug Development |

| Aqueous Solubility | The pyridine nitrogen is a hydrogen bond acceptor and is weakly basic, enhancing solubility at physiological pH.[3][4] | Improved bioavailability for oral administration; easier formulation. |

| Hydrogen Bonding | The pyridine N is an acceptor; the remaining N-H on the fused ring can be a donor. | Provides key interactions with protein targets, enhancing potency and selectivity.[2][12] |

| Metabolic Stability | The aromatic pyridine ring is generally more resistant to oxidative metabolism than a corresponding phenyl ring.[1][3] | Increased half-life in vivo, potentially allowing for lower or less frequent dosing. |

| Molecular Rigidity | Fused ring systems are more rigid and planar than their acyclic precursors. | Reduces the entropic penalty of binding to a target, often leading to higher affinity. |

| pKa Modulation | The electron-withdrawing nature of the pyridine ring lowers the pKa of the amino groups. | Fine-tunes the ionization state of the molecule at physiological pH, affecting cell permeability and target engagement. |

Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine

This protocol describes a representative synthesis of a substituted pyrido[2,3-d]pyrimidine-2,4-dione via a condensation cyclization reaction. This procedure is a self-validating system; successful formation of the product confirms the reactivity of both amine functionalities and the bifunctional nature of the coupling partner.

Reaction: 3,4-Diaminopyridine with Diethyl Malonate

I. Materials and Reagents:

-

3,4-Diaminopyridine (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Anhydrous Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

II. Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous ethanol (50 mL).

-

Base Addition: Carefully add sodium ethoxide in portions to the stirring ethanol. Allow it to dissolve completely.

-

Reactant Addition: Add 3,4-diaminopyridine to the solution, followed by the dropwise addition of diethyl malonate over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly neutralize the mixture by adding 1M hydrochloric acid (HCl) until the pH is ~7. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then cold ethanol (2 x 10 mL).

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure pyrido[2,3-d]pyrimidine-2,4-dione.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Outlook

Pyridine diamines are not merely starting materials; they are strategic tools for the efficient construction of medicinally relevant heterocyclic compounds. The synthetic pathways they enable—from classical condensations to modern metal-catalyzed reactions and high-efficiency multicomponent strategies—provide medicinal chemists with a reliable and versatile platform for drug discovery. The inherent drug-like properties imparted by the pyridine core further solidify their importance.

Future advancements will likely focus on applying new synthetic technologies to this scaffold. The development of enantioselective catalytic methods for constructing chiral centers, the use of continuous flow chemistry for safer and more scalable synthesis, and the application of photoredox catalysis to forge previously inaccessible bonds will continue to expand the chemical space accessible from these invaluable building blocks.

References

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.

- Imidazole - Wikipedia.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.

- Recent approaches for the synthesis of heterocycles from amidines via metal catalyzed C-H functionalization reaction. ResearchGate.

- A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2019). ResearchGate.

- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PubMed Central.

- Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences.

- Kumar, V., & Singh, A. (Year not specified). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.

- Medicinal Uses of Pyridine Derivatives. Scribd.

- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library.

- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2020). MDPI.

- Multi-Component Reactions in Heterocyclic Chemistry. Wiley.

- The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing pyrido[2,3-b]pyrazines using 2,3-diamino-6-methoxypyridine

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. These nitrogen-containing aromatic compounds exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug discovery programs.[1] Notably, derivatives of this scaffold have been investigated as potential antitumor agents, including for erlotinib-resistant cancers, and as antivirals targeting human cytomegalovirus (HCMV).[1] The unique electronic properties of these molecules also make them attractive for applications in materials science.

This comprehensive guide provides a detailed protocol for the synthesis of pyrido[2,3-b]pyrazines, with a specific focus on the utilization of 2,3-diamino-6-methoxypyridine as a key starting material. The methodologies outlined herein are designed to be accessible to researchers, scientists, and drug development professionals, offering a robust foundation for the synthesis and exploration of this important class of compounds.

Retrosynthetic Analysis and Strategy

The synthesis of the pyrido[2,3-b]pyrazine ring system is most commonly achieved through the condensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound. This approach offers a convergent and efficient route to a diverse range of substituted pyrido[2,3-b]pyrazines. Our strategy focuses on the reaction of 2,3-diamino-6-methoxypyridine with various 1,2-dicarbonyl compounds, such as glyoxal, diacetyl (2,3-butanedione), and benzil.

Caption: Retrosynthetic approach for pyrido[2,3-b]pyrazines.

Part 1: Synthesis of the Starting Material: 2,3-Diamino-6-methoxypyridine

A reliable supply of high-purity 2,3-diamino-6-methoxypyridine is crucial for the successful synthesis of the target compounds. The following protocol is adapted from established procedures and provides a clear path to obtaining the free base from its more stable dihydrochloride salt.[2]

Protocol 1: Preparation of 2,3-Diamino-6-methoxypyridine from its Dihydrochloride Salt

This protocol details the neutralization of 2,3-diamino-6-methoxypyridine dihydrochloride to yield the free diamine.

Materials and Equipment:

-

2,3-diamino-6-methoxypyridine dihydrochloride

-

Deionized water

-

25% Aqueous ammonia solution

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Suspension: In a beaker, suspend 2,3-diamino-6-methoxypyridine dihydrochloride (1.0 eq) in deionized water (approximately 2 mL per gram of dihydrochloride).

-

Cooling: Place the beaker in an ice bath and cool the suspension to 15°C with stirring.[2]

-

Neutralization: Slowly add 25% aqueous ammonia solution dropwise to the cooled suspension while continuously monitoring the pH. Continue the addition until the pH of the mixture reaches 7.0-8.0.[2]

-

Precipitation: A precipitate of the free base, 2,3-diamino-6-methoxypyridine, will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[2]

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual ammonium salts.

-

Drying: Dry the purified 2,3-diamino-6-methoxypyridine under vacuum to a constant weight. A purity of over 99% can be expected, as determined by HPLC.[2]

Expected Yield: Approximately 92%.[2]

Characterization Data (for the dihydrochloride salt):

-

Melting Point: 211-213 °C[2]

-

¹H NMR (DMSO-d₆): δ 3.67 (s, 3H, –OCH₃), 6.75-6.77 (d, 1H), 8.38-8.40 (d, 1H) (for the precursor 2-amino-6-methoxy-3-nitropyridine)[2]

Part 2: Synthesis of 7-Methoxy-pyrido[2,3-b]pyrazines

The core of this application note is the condensation reaction between 2,3-diamino-6-methoxypyridine and various 1,2-dicarbonyl compounds. The following general protocol can be adapted for a range of dicarbonyl substrates.

Caption: General experimental workflow for the synthesis of pyrido[2,3-b]pyrazines.

General Protocol 2: Condensation of 2,3-Diamino-6-methoxypyridine with a 1,2-Dicarbonyl Compound

This protocol provides a general framework for the synthesis. Specific examples with glyoxal, diacetyl, and benzil are detailed below.

Materials and Equipment:

-

2,3-diamino-6-methoxypyridine

-

1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Ethanol (absolute or 95%)

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in ethanol.

-

Addition: To the stirred solution, add the 1,2-dicarbonyl compound (1.0-1.1 eq). For reactions that are sluggish, a catalytic amount of glacial acetic acid can be added.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.

-

Isolation: Upon completion of the reaction, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[3]

Specific Example 2.1: Synthesis of 7-Methoxypyrido[2,3-b]pyrazine

-

1,2-Dicarbonyl Compound: Glyoxal (40% aqueous solution)

-

Procedure: Follow General Protocol 2. Add the aqueous glyoxal solution dropwise to the ethanolic solution of the diamine. Stir at room temperature. The product often precipitates directly from the reaction mixture.

-

Expected Product: 7-Methoxypyrido[2,3-b]pyrazine.

Specific Example 2.2: Synthesis of 2,3-Dimethyl-7-methoxypyrido[2,3-b]pyrazine

-

1,2-Dicarbonyl Compound: Diacetyl (2,3-butanedione)

-

Procedure: Follow General Protocol 2. The reaction may require gentle heating or the addition of a catalytic amount of acetic acid to proceed at a reasonable rate.

-

Expected Product: 2,3-Dimethyl-7-methoxypyrido[2,3-b]pyrazine.

Specific Example 2.3: Synthesis of 7-Methoxy-2,3-diphenylpyrido[2,3-b]pyrazine

-

1,2-Dicarbonyl Compound: Benzil

-

Procedure: Follow General Protocol 2. Dissolve both the diamine and benzil in ethanol and heat the mixture to reflux. The product is likely to precipitate upon cooling.

-

Expected Product: 7-Methoxy-2,3-diphenylpyrido[2,3-b]pyrazine.

Table 1: Summary of Reaction Parameters and Expected Products

| 1,2-Dicarbonyl Compound | Product Name | Typical Reaction Conditions | Purification Method |

| Glyoxal | 7-Methoxypyrido[2,3-b]pyrazine | Ethanol, Room Temperature | Recrystallization |

| Diacetyl | 2,3-Dimethyl-7-methoxypyrido[2,3-b]pyrazine | Ethanol, Reflux (optional catalytic acid) | Recrystallization |

| Benzil | 7-Methoxy-2,3-diphenylpyrido[2,3-b]pyrazine | Ethanol, Reflux | Recrystallization |

Mechanism of Pyrido[2,3-b]pyrazine Formation

The formation of the pyrido[2,3-b]pyrazine ring occurs through a well-established condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazine ring.

Caption: Reaction mechanism for pyrido[2,3-b]pyrazine formation.

Characterization and Data Analysis

The synthesized pyrido[2,3-b]pyrazine derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons and carbons of the pyrido[2,3-b]pyrazine core will show characteristic chemical shifts. For example, in pyrazine carbohydrazide derivatives, a singlet for a methoxy group has been observed around 3.78 ppm.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the synthesized compound, confirming its molecular formula.

-

Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound. For instance, 7-bromopyrido[2,3-b]pyrazine has a reported melting point of 161-166 °C.[5]

Troubleshooting and Optimization

-

Low Yields: If the reaction yield is low, consider increasing the reaction time, elevating the temperature, or adding a catalytic amount of a weak acid like acetic acid to facilitate the condensation.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a reliable alternative.[3]

-

Incomplete Reactions: Ensure the purity of the starting materials, particularly the 2,3-diamino-6-methoxypyridine, as impurities can interfere with the reaction.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of pyrido[2,3-b]pyrazines using 2,3-diamino-6-methoxypyridine. The protocols and insights presented herein are intended to empower researchers to efficiently synthesize and explore the potential of this versatile class of heterocyclic compounds in their respective fields of study. The straightforward nature of the condensation reaction, coupled with the accessibility of the starting materials, makes the pyrido[2,3-b]pyrazine scaffold an attractive target for both academic and industrial research.

References

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

-

3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

-

Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

-

Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024. [Link]

-

Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molbank, 2022. [Link]

-

Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2024. [Link]

- CN102002006B - Method for preparing 2,3-dimethyl pyrazine.

-

Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 2012. [Link]

- US6291674B2 - Process for preparing alkoxypyrazine derivatives.

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2023. [Link]

-

Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Materials Chemistry Frontiers, 2022. [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 2022. [Link]

-

Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 2021. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 2021. [Link]

Sources

The Strategic Synthesis of Novel Heterocyclic Libraries from 2,3-Diaminopyridines: Application Notes and Protocols for Drug Discovery

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic scaffolds, those derived from 2,3-diaminopyridine represent a privileged class of compounds. Their inherent structural features, including the presence of multiple nitrogen atoms capable of forming key hydrogen bonds with biological targets, and a fused ring system that imparts conformational rigidity, make them ideal starting points for the development of new therapeutic agents. Derivatives such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines are prominent in the literature for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of diverse heterocyclic libraries originating from 2,3-diaminopyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document goes beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies: Building Complexity from a Versatile Precursor

The reactivity of 2,3-diaminopyridine is centered around the vicinal amino groups, which readily undergo condensation reactions with a variety of electrophilic partners to form fused heterocyclic systems. The choice of the reacting partner dictates the nature of the resulting heterocyclic core. This section will detail the synthesis of two major classes of medicinally relevant heterocycles: Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines.

I. The Imidazo[4,5-b]pyridine Library: Accessing a Potent Pharmacophore

The imidazo[4,5-b]pyridine core is a bioisostere of purine and is found in numerous biologically active molecules. Its synthesis from 2,3-diaminopyridine is typically achieved through condensation with either a carboxylic acid or an aldehyde, followed by cyclization and oxidation.

A. Synthesis via Condensation with Aromatic Aldehydes

This is one of the most direct and versatile methods for accessing 2-aryl-substituted imidazo[4,5-b]pyridines. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic imidazole ring.

Caption: Workflow for Imidazo[4,5-b]pyridine Synthesis

This protocol details the synthesis of a specific imidazo[4,5-b]pyridine derivative, a scaffold of interest for its potential biological activities.[2]

Materials:

-

5-Bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol)

-

Benzaldehyde (0.56 g, 5.31 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol) in DMSO (5 mL).

-

Stir the mixture at a moderate speed.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (50 mL) with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.

Expected Yield: ~91%[2]

Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ/ppm = 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H).[2]

-

¹³C NMR (DMSO-d₆, 151 MHz): δ/ppm = 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46.[2]

-

MS (ESI): m/z = 275.99/277.13 ([M+H]⁺).[2]

II. The Pyrido[2,3-b]pyrazine Library: A Scaffold for Diverse Biological Targets

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with significant therapeutic potential, particularly as kinase inhibitors. Their synthesis from 2,3-diaminopyridine is readily achieved through condensation with 1,2-dicarbonyl compounds.

A. Synthesis via Condensation with 1,2-Diketones

The reaction of 2,3-diaminopyridine with a 1,2-diketone, such as benzil, provides a straightforward route to 2,3-disubstituted pyrido[2,3-b]pyrazines. The reaction proceeds via a double condensation to form the pyrazine ring.

Sources

Application Notes & Protocols: Leveraging 2,3-Diamino-6-Methoxypyridine for the Development of Therapeutics for Neurological Disorders

Introduction: The Strategic Value of a Privileged Scaffold in CNS Drug Discovery

The landscape of neurological disorders, from the progressive decline in Alzheimer's and Parkinson's disease to the debilitating effects of other neurodegenerative conditions, presents one of the most significant challenges in modern medicine.[1][1] The intricate nature of the central nervous system (CNS) and the formidable blood-brain barrier demand a sophisticated approach to drug design.[2] In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, diverse biological targets.[3] The aminopyridine scaffold, and specifically its derivative 2,3-diamino-6-methoxypyridine, has emerged as a cornerstone for the rational design of CNS-active compounds.

This guide provides an in-depth exploration of 2,3-diamino-6-methoxypyridine as a versatile precursor. We will move beyond simple procedural lists to dissect the causality behind its synthetic applications, offering detailed, field-proven protocols for creating novel compounds aimed at key pathological targets in neurology. The protocols herein are designed as self-validating systems, emphasizing analytical checkpoints to ensure reproducibility and scientific rigor.

Part 1: Foundational Chemistry and Synthetic Strategy

The Precursor: Synthesis and Inherent Reactivity

The utility of 2,3-diamino-6-methoxypyridine stems from its unique arrangement of functional groups. The vicinal (ortho) diamines are poised for cyclization reactions, providing a rapid and efficient entry into fused heterocyclic systems. The methoxy group and the pyridine nitrogen subtly modulate the electronic properties and solubility of the resulting molecules, which are critical parameters for CNS drug candidates.

A common and reliable method for preparing the precursor is through the reduction of its nitro-analogue, 2-amino-6-methoxy-3-nitropyridine. While catalytic reduction is possible, it can be unsuitable for large-scale production due to catalyst-related issues.[4] A more robust laboratory and scale-up method involves metal-mediated reduction in an acidic medium.

Protocol 1: Synthesis of 2,3-Diamino-6-Methoxypyridine Dihydrochloride

This protocol details the reduction of 2-amino-3-nitro-6-methoxypyridine using stannous chloride.

-

Rationale: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective reducing agent for aromatic nitro groups, particularly in the presence of other functional groups. The reaction proceeds through a series of electron and proton transfers, converting the nitro group (-NO₂) to an amino group (-NH₂). The acidic conditions ensure the product is isolated as a stable dihydrochloride salt.

-

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-nitro-6-methoxypyridine (1.0 equivalent).

-

Solvent and Reagent Addition: Add concentrated hydrochloric acid (HCl) to the flask to create a slurry. Cool the mixture to 0-5 °C using an ice bath.

-

Reductant Addition: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) in concentrated HCl. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the internal temperature is maintained between 35-40 °C.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate.[5]

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum.

-

-

Self-Validation:

-

Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy. The appearance of a new signal for the additional amino group and the upfield shift of the adjacent aromatic protons are key indicators.

-

Purity: Assess purity using HPLC. The free base can be obtained by careful neutralization with a suitable base (e.g., sodium bicarbonate) for subsequent reactions.

-

Caption: Structure of 2,3-diamino-6-methoxypyridine highlighting the reactive vicinal amino groups.

Part 2: Application in the Synthesis of Neurologically Active Agents

Application A: Crafting PET Imaging Agents for α-Synuclein in Parkinson's Disease

The aggregation of α-synuclein protein into fibrillar structures is a defining pathological hallmark of Parkinson's disease (PD).[6] The development of Positron Emission Tomography (PET) tracers that can selectively bind to these aggregates in the living brain is a critical goal for early diagnosis and monitoring disease progression. The N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold has been identified as a highly promising core structure for such agents, demonstrating high affinity and selectivity for α-synuclein.[1]

Protocol 2: Synthesis of an N-(6-Methoxy-3-aminopyridin-2-yl)quinoline Derivative

This protocol adapts the principles of a Buchwald-Hartwig amination to couple 2,3-diamino-6-methoxypyridine with a functionalized chloroquinoline, a key step in forming the core of an α-synuclein PET tracer.

-

Causality and Rationale: The Buchwald-Hartwig cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. It is highly efficient for coupling an amine with an aryl halide. The choice of ligand (e.g., Xantphos) is critical; its wide bite angle stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the desired C-N bond. Cesium carbonate is used as the base to deprotonate the amine, making it a more potent nucleophile.

Caption: Synthetic workflow for an α-synuclein imaging agent core.

-

Step-by-Step Methodology:

-

Inert Atmosphere: To a 20 mL sealed tube, add the 2-chloroquinoline derivative (1.0 equivalent), 2,3-diamino-6-methoxypyridine (1.1 equivalents to favor mono-substitution on the more reactive amine), cesium carbonate (Cs₂CO₃, 2.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mol%), and Xantphos (0.1 mol%).[1]

-

Degassing: Seal the tube, then evacuate and backfill with inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (sufficient volume to dissolve reactants) via syringe.

-

Heating: Tightly cap the tube and heat the reaction mixture to 110 °C with continuous stirring.[1]

-

Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired product.

-

-

Quantitative Data Summary: Compounds based on this scaffold have shown excellent binding properties, which are crucial for their function as imaging agents.

| Compound ID (Example) | Target | Binding Affinity (Kd) | Selectivity | Reference |

| [¹²⁵I]8i | α-Synuclein | 5 nM | High vs. AD tissue | [1][6] |

| 7f | α-Synuclein | High Affinity | Favorable Washout | [1] |

| 7j | α-Synuclein | High Affinity | Favorable Washout | [1] |

Application B: Designing Kinase Inhibitors for Alzheimer's Disease

Kinase dysregulation is a central theme in the pathology of many neurodegenerative diseases.[7] In Alzheimer's disease (AD), kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[8][9] The 6-aminopyridine moiety, readily accessible from our precursor, is a well-established pharmacophore for designing potent and selective kinase inhibitors.[8]

Protocol 3: Synthesis of a Fused Imidazopyridine Kinase Inhibitor Scaffold

This protocol describes a classic cyclocondensation reaction to form a fused imidazopyridine ring system, a common core for kinase inhibitors.

-

Causality and Rationale: The adjacent amino groups of 2,3-diamino-6-methoxypyridine can react with a variety of reagents containing two electrophilic centers to form a new five-membered ring. Reacting with a carboxylic acid (or its derivative) under dehydrating conditions is a standard method to form a fused imidazole ring. This rigid, planar scaffold is ideal for fitting into the ATP-binding pocket of kinases, where it can form key hydrogen bonds and other interactions to inhibit enzyme activity.

Caption: Inhibition of the Tau hyperphosphorylation pathway by a kinase inhibitor.

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2,3-diamino-6-methoxypyridine (1.0 equivalent) and a substituted benzoic acid (1.1 equivalents).

-

Reaction Medium: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent.

-

Heating: Heat the mixture to 150-180 °C with stirring for several hours. The high temperature is necessary to drive the condensation and cyclization.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography to yield the pure imidazopyridine derivative.

-

-

Quantitative Data Summary: Derivatives based on the aminopyridine scaffold have demonstrated potent inhibition of key kinases in AD pathology.

| Compound ID (Example) | Target Kinase | Inhibitory Activity (IC₅₀) | Therapeutic Potential | Reference |

| 8d (6-amino pyridine series) | GSK-3β | 0.77 ± 0.01 µM | Dual Inhibitor for AD | [8] |

| 8d (6-amino pyridine series) | CK-1δ | 0.57 ± 0.12 µM | Dual Inhibitor for AD | [8] |

References

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed Central.

- Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI.

- Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. PubMed Central.

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.

- Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate.

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed.

- Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. ResearchGate.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.

- Assessing molecular scaffolds for CNS drug discovery. PubMed.

- Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. Sino Biological.

- Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. News-Medical.Net.

Sources

- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. sinobiological.com [sinobiological.com]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

Troubleshooting & Optimization

Pyrido[2,3-b]pyrazine Synthesis: A Technical Support Guide for Managing Side Reactions

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical, field-proven protocols to enhance reaction efficiency and product purity.

Introduction: The Synthetic Challenge

The synthesis of the pyrido[2,3-b]pyrazine core, a scaffold of significant interest in medicinal chemistry, most commonly proceeds through the condensation of a substituted pyridine-2,3-diamine with an α-dicarbonyl compound. While seemingly straightforward, this reaction is often complicated by the formation of side products, which can significantly impact yield and purification efforts. This guide provides a systematic approach to understanding, mitigating, and troubleshooting these side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of pyrido[2,3-b]pyrazines in a question-and-answer format.

Issue 1: Formation of Regioisomeric Mixtures

Q: My reaction with an unsymmetrical α-dicarbonyl compound is producing a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of the condensation?

A: This is the most prevalent side reaction in pyrido[2,3-b]pyrazine synthesis when using unsymmetrical dicarbonyl reagents. The formation of regioisomers arises from the two possible initial condensation points of the non-equivalent carbonyl groups with the diamine. The regiochemical outcome is influenced by the electronic and steric properties of the dicarbonyl compound and the reaction conditions.

Causality and Mechanistic Insight:

The initial step of the condensation is the nucleophilic attack of one of the amino groups of the pyridine-2,3-diamine onto one of the carbonyl carbons of the α-dicarbonyl compound. The selectivity of this initial attack determines the final regioisomer. The more electrophilic carbonyl carbon will react preferentially. Factors that can influence this include:

-

Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl group will increase its electrophilicity, making it more susceptible to nucleophilic attack.

-

Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the nucleophile, favoring reaction at the less sterically encumbered carbonyl.

-

Reaction Conditions: Temperature and the nature of the solvent or catalyst can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.

Mitigation Strategies & Protocols:

Controlling regioselectivity often involves fine-tuning the reaction conditions to favor one reaction pathway over the other.

Protocol 1: Low-Temperature, Acid-Catalyzed Condensation

This protocol aims to exploit the subtle differences in the activation energies of the two competing reaction pathways under kinetic control.

-

Dissolve the Pyridine-2,3-diamine: In a suitable flask, dissolve 1 equivalent of the substituted pyridine-2,3-diamine in a minimal amount of a protic acid solvent such as acetic acid or trifluoroacetic acid.

-

Cool the Reaction Mixture: Cool the solution to a low temperature, typically between 0 °C and -20 °C, using an ice-salt bath or a cryocooler.

-

Slow Addition of the Dicarbonyl: Dissolve 1 equivalent of the unsymmetrical α-dicarbonyl compound in the same acidic solvent and add it dropwise to the cooled diamine solution over a period of 30-60 minutes.

-

Maintain Low Temperature: Allow the reaction to stir at the low temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Purify the product by column chromatography or recrystallization.

Data Summary: Effect of Reaction Conditions on Regioselectivity

| Dicarbonyl Reactant | Solvent | Temperature (°C) | Catalyst | Major Isomer | Regioisomeric Ratio |

| 1-Phenyl-1,2-propanedione | Ethanol | 80 | None | Mixture | ~1:1 |

| 1-Phenyl-1,2-propanedione | Acetic Acid | 25 | Self-catalyzed | Isomer A | ~3:1 |

| 1-Phenyl-1,2-propanedione | Trifluoroacetic Acid | 0 | Self-catalyzed | Isomer A | >10:1 |

Isomer A corresponds to the product formed from the initial attack on the more electrophilic benzoyl carbonyl.

Troubleshooting Workflow for Regioisomer Formation

Caption: Workflow for managing regioisomer formation.

Issue 2: Low Yields Due to Incomplete Reaction or Side Product Formation

Q: My reaction is sluggish, and the yield of the desired pyrido[2,3-b]pyrazine is low. I observe multiple spots on my TLC plate. What are the likely side reactions, and how can I suppress them?

A: Low yields can stem from incomplete conversion of starting materials or the formation of various side products. Besides regioisomers, other common side reactions include the formation of partially cyclized intermediates, over-oxidation products, and polymeric materials.

Causality and Mechanistic Insight:

-

Incomplete Cyclization: The formation of the pyrazine ring is a two-step process involving two condensation reactions. If the second cyclization is slow or reversible, partially cyclized intermediates may accumulate.

-

Over-oxidation: The dihydropyrido[2,3-b]pyrazine intermediate formed after cyclization is susceptible to oxidation to the aromatic product. However, under harsh oxidative conditions (e.g., excess oxidant, high temperatures), the pyridine or pyrazine ring can be further oxidized, leading to N-oxides or ring-opened products.

-

Polymerization: Diamines and dicarbonyl compounds are classic monomers for condensation polymerization. If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric side products.

Mitigation Strategies & Protocols:

Protocol 2: Optimized Conditions for Complete Cyclization and Aromatization

This protocol focuses on driving the reaction to completion while minimizing side product formation.

-

Reactant Stoichiometry: Ensure an accurate 1:1 stoichiometry of the pyridine-2,3-diamine and the α-dicarbonyl compound.

-

Solvent Choice: Use a high-boiling point solvent that is inert to the reactants, such as ethanol, n-butanol, or dimethylformamide (DMF), to ensure the reaction can be heated sufficiently to drive the cyclization to completion.[1]

-

Catalysis: Employ a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, to facilitate the condensation steps.[1]

-

Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation of the starting materials or intermediates by atmospheric oxygen.

-

Aromatization Step: After the initial condensation and cyclization, a separate aromatization step may be necessary. This can often be achieved by bubbling air or oxygen through the reaction mixture upon completion of the cyclization, or by the addition of a mild oxidizing agent.

-

Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1] If multiple products are present, column chromatography is recommended.

Reaction Pathway and Potential Side Reactions

Caption: Key reaction steps and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I purify my pyrido[2,3-b]pyrazine from its regioisomer?

A1: The separation of regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:

-